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Core Science & Biosynthesis

Foundational

1-Ethyl-5-fluoro-1H-indole chemical structure and properties

Technical Monograph & Application Guide Part 1: Executive Summary 1-Ethyl-5-fluoro-1H-indole (CAS: 864878-42-2) represents a strategic scaffold in modern medicinal chemistry. By combining the electron-withdrawing nature...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Application Guide

Part 1: Executive Summary

1-Ethyl-5-fluoro-1H-indole (CAS: 864878-42-2) represents a strategic scaffold in modern medicinal chemistry. By combining the electron-withdrawing nature of the C5-fluorine atom with the lipophilic modulation of the N1-ethyl group, this molecule offers a unique physicochemical profile. It serves as a critical intermediate in the synthesis of serotonin receptor modulators (5-HT), kinase inhibitors, and synthetic cannabinoids.

This guide moves beyond basic catalog data to provide a functional roadmap for synthesizing, characterizing, and utilizing this building block in drug discovery campaigns.

Part 2: Chemical Identity & Physicochemical Profile

The dual modification of the indole core—fluorination at C5 and ethylation at N1—significantly alters the electronic density and solubility profile compared to the parent indole.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 1-Ethyl-5-fluoro-1H-indole
CAS Number 864878-42-2
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
Physical State Pale yellow to amber liquid (at 25°C)
Boiling Point ~260–270°C (Predicted at 760 mmHg)
LogP (Predicted) 3.2 – 3.5 (Lipophilic)
SMILES CCN1C=CC2=C1C=CC(F)=C2
InChI Key ODFFPRGJZRXNHZ-UHFFFAOYSA-N (Parent 5-F-Indole base)

Scientist’s Note: Unlike 5-fluoroindole, which is a solid (MP 45-48°C), the N-ethyl derivative is typically a liquid at room temperature due to the disruption of intermolecular hydrogen bonding (N-H···N) in the crystal lattice.

Part 3: Synthetic Pathways

The synthesis of 1-Ethyl-5-fluoro-1H-indole is most efficiently achieved via the direct N-alkylation of commercially available 5-fluoroindole. While de novo synthesis (e.g., Fischer Indole) is possible, it is generally reserved for introducing isotopic labels or complex substitution patterns not available in commercial starting materials.

Workflow Diagram: Synthesis & Reactivity

G Start 5-Fluoroindole (Solid, MP 45°C) Process N-Alkylation (DMF, 0°C to RT) Start->Process Dissolve Reagent Ethyl Iodide (EtI) + NaH (Base) Reagent->Process Add Dropwise Product 1-Ethyl-5-fluoro-1H-indole (Liquid) Process->Product 90-95% Yield Vilsmeier C3-Formylation (POCl3/DMF) Product->Vilsmeier Electrophilic Subst. Lithiation C2-Lithiation (n-BuLi) Product->Lithiation Direct Metallation

Caption: Synthetic route from 5-fluoroindole to the N-ethyl derivative and subsequent functionalization pathways.

Detailed Protocol: N-Alkylation of 5-Fluoroindole

Objective: Synthesis of 10g of 1-Ethyl-5-fluoro-1H-indole.

Reagents:

  • 5-Fluoroindole (1.0 eq)[1][2]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) or Argon.

  • Deprotonation: Add NaH (1.2 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if high purity is required, though often unnecessary for bulk intermediates. Suspend NaH in anhydrous DMF (approx. 5 mL per gram of indole).

  • Addition: Cool the suspension to 0°C (ice bath). Dissolve 5-fluoroindole in minimal DMF and add dropwise via syringe/addition funnel over 15 minutes. Hydrogen gas (H₂) evolution will be observed.

  • Reaction: Stir at 0°C for 30 minutes until H₂ evolution ceases (formation of the indolyl anion).

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The product will have a higher Rf than the starting material (loss of H-bond donor).

  • Workup: Quench carefully with saturated ammonium chloride (NH₄Cl) solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. The resulting oil can often be used directly or purified via flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).

Part 4: Spectroscopic Characterization

Validating the structure requires confirming the presence of the ethyl group and the integrity of the fluorine substitution.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • N-Ethyl Group: Look for a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -CH₂-N). The downfield shift of the methylene is characteristic of attachment to the indole nitrogen.

    • Indole C2-H: A singlet/doublet at ~7.1 ppm.

    • Indole C3-H: A doublet/multiplet at ~6.5 ppm.

    • Aromatic Region (6.9–7.4 ppm): The fluorine atom at C5 introduces ¹H-¹⁹F coupling , causing complex splitting patterns (multiplets) for protons at C4 and C6. The C4 proton often appears as a doublet of doublets (dd) due to coupling with F5 and H6.

  • ¹⁹F NMR:

    • Expect a single signal around -120 to -125 ppm (relative to CFCl₃). This confirms the fluorine remains intact and hasn't undergone nucleophilic aromatic substitution.

Mass Spectrometry (MS)[5][6]
  • ESI/APCI (+): [M+H]⁺ = 164.2 m/z.

  • Fragmentation: Loss of the ethyl group (M-29) is a common fragmentation pathway in EI-MS.

Part 5: Medicinal Chemistry Applications[7][8]

The 1-ethyl-5-fluoro-1H-indole scaffold is not merely a passive linker; it actively modulates the drug-like properties of the final molecule.

Metabolic Stability (The "Fluorine Effect")

The C5 position of indole is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes (specifically hydroxylation).

  • Mechanism: Replacing C5-H with Fluorine blocks this metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing hydroxylation and extending the half-life (

    
    ) of the drug candidate.
    
Lipophilicity Tuning[9]
  • N-Ethylation: Capping the indole nitrogen removes a hydrogen bond donor (HBD). This increases permeability across the Blood-Brain Barrier (BBB), making this scaffold highly relevant for CNS targets (e.g., 5-HT6 antagonists, synthetic cannabinoids).

  • Data Point: The N-ethyl group typically increases cLogP by ~0.8–1.0 units compared to the N-H parent.

Electronic Modulation

The fluorine atom is highly electronegative, pulling electron density from the aromatic ring. This deactivates the ring slightly towards electrophilic attack but increases the acidity of the C2-proton, facilitating lithiation at the C2 position for further functionalization (e.g., introducing carboxylic acids or boronic esters).

Part 6: Safety & Handling

Signal Word: WARNING

Hazard ClassHazard StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While relatively stable, indoles can darken (oxidize) upon prolonged exposure to light and air.

References

  • PubChem. (2023). 5-Fluoroindole (Parent Compound Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhang, M., et al. (2014). "Synthesis and SAR of indole-based derivatives as potent and selective 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

1-Ethyl-5-fluoro-1H-indole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethyl-5-fluoro-1H-indole in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Ethyl-5-fluoro-1H-indole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development.[1][2][3][4] Poor solubility can impede biological assays, lead to low bioavailability, and present significant challenges in formulation.[1][3] This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethyl-5-fluoro-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a validated experimental protocol for its determination, offer a predictive analysis of its behavior in a range of common organic solvents, and discuss the practical implications for researchers and drug development professionals.

The Foundational Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the adage "a drug must be in solution to be absorbed" is a fundamental truth.[1] Solubility dictates the maximum concentration a compound can achieve in a given solvent, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For new chemical entities (NCEs), particularly those emerging from high-throughput screening, low aqueous solubility is a prevalent and formidable challenge, with over 40% of NCEs being practically insoluble in water.[1]

Consequently, a thorough understanding of a compound's solubility in various media—from aqueous buffers to organic solvents—is not merely an academic exercise. It is an indispensable prerequisite for:

  • Meaningful Biological Assays: Inaccurate solubility data can lead to the precipitation of test compounds in assay media, resulting in underestimated potency and misleading structure-activity relationships (SAR).[3]

  • Chemical Synthesis and Purification: The selection of appropriate solvents is crucial for reaction efficiency, product yield, and the successful crystallization or chromatographic purification of intermediates and final APIs.

  • Formulation Development: Developing a viable dosage form, whether oral, injectable, or topical, is contingent upon the drug's ability to be dissolved and remain stable in a suitable vehicle.

This guide focuses on 1-Ethyl-5-fluoro-1H-indole, a heterocyclic compound whose indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the N-ethyl group modifies its lipophilicity and steric profile.[5][6] Understanding its solubility is the first step toward unlocking its full therapeutic potential.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The guiding principle is the well-established rule of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8][9][10][11]

Molecular Structure and Polarity

To predict the solubility of 1-Ethyl-5-fluoro-1H-indole, we must first analyze its molecular structure:

  • Indole Ring: This aromatic heterocyclic system is predominantly nonpolar, contributing to solubility in nonpolar solvents. The nitrogen atom, however, possesses a lone pair of electrons, making it a hydrogen bond acceptor.

  • N-Ethyl Group: The ethyl substituent at the N1 position is a nonpolar, hydrophobic alkyl group. It increases the overall lipophilicity of the molecule and eliminates the hydrogen bond-donating capability present in the parent indole.

  • Fluorine Atom: Attached at the C5 position, the highly electronegative fluorine atom creates a significant dipole moment, introducing a degree of polarity to the molecule.

Overall Polarity Assessment: 1-Ethyl-5-fluoro-1H-indole is a moderately polar molecule. Its character is a balance between the large, nonpolar surface area of the ethylated indole ring and the localized polarity introduced by the C-F bond and the nitrogen heteroatom. This structure suggests that it will be poorly soluble in water but will exhibit favorable solubility in a range of organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that the smaller the "distance" between the HSP values of a solute and a solvent, the higher the likelihood of solubility.[12][13][14] While the specific HSP values for 1-Ethyl-5-fluoro-1H-indole are not published, we can infer that it will have significant δD and moderate δP values, with a non-zero δH (as a hydrogen bond acceptor). Solvents with a similar profile are expected to be effective.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard. The Shake-Flask method is the most reliable and widely accepted technique for measuring thermodynamic (equilibrium) solubility.[15][16][17][18]

Mandatory Visualization: Shake-Flask Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh excess solid 1-Ethyl-5-fluoro-1H-indole B Add to a known volume of the selected organic solvent in a sealed vial A->B Step 1 C Agitate at a constant temperature (e.g., 25°C or 37°C) for 18-24 hours B->C D Ensure a saturated solution with undissolved solid remains C->D Step 2 (Orbital Shaker) E Allow solution to settle D->E F Separate solid from supernatant (Centrifugation or Filtration) E->F Step 3 G Extract a clear aliquot of the supernatant F->G I Analyze by validated method (e.g., HPLC-UV) G->I Step 4 H Prepare serial dilutions for calibration curve H->I J Calculate concentration (mg/mL or M) against the calibration curve I->J

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-Ethyl-5-fluoro-1H-indole to a glass vial containing a precise volume (e.g., 2 mL) of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.[17][18]

  • Equilibration: Seal the vials and place them on a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration, typically 18 to 24 hours, to ensure that equilibrium is achieved.[15][17]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the suspension through a chemically inert filter (e.g., PTFE).[17]

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Prepare a series of standards of known concentrations of 1-Ethyl-5-fluoro-1H-indole in the same solvent. Analyze the supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve from the analytical response of the standards. Use the response of the supernatant sample to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile of 1-Ethyl-5-fluoro-1H-indole

Based on the principles of "like dissolves like" and the molecular structure of 1-Ethyl-5-fluoro-1H-indole, the following table provides a predictive guide to its solubility in common organic solvents. These predictions should be confirmed experimentally.

Solvent Category Solvent Polarity Index Predicted Solubility Justification of Intermolecular Interactions
Nonpolar n-Hexane0.1Low Dominated by weak van der Waals forces. Insufficient interaction to overcome the solute's crystal lattice energy and the solvent's self-association.
Toluene2.4Moderate to High Aromatic π-π stacking interactions between the toluene and indole rings, supplemented by dispersion forces, promote dissolution.
Polar Aprotic Dichloromethane (DCM)3.1High Strong dipole-dipole interactions between the C-Cl bonds of DCM and the C-F and indole dipoles. Good dispersion force compatibility.
Tetrahydrofuran (THF)4.0High Favorable dipole-dipole interactions. The ether oxygen of THF can act as a hydrogen bond acceptor for trace water but primarily interacts via dipole and dispersion forces.
Ethyl Acetate4.4High Strong dipole-dipole interactions from the ester group. The carbonyl oxygen is a good hydrogen bond acceptor, and the ethyl groups provide favorable dispersion interactions.
Acetone5.1High The highly polar carbonyl group of acetone engages in strong dipole-dipole interactions with the solute.
Acetonitrile (ACN)5.8Moderate Strong dipole-dipole interactions are present, but the highly polar and compact nature of ACN can lead to strong self-association, sometimes hindering the dissolution of larger solutes.
Dimethyl Sulfoxide (DMSO)7.2High A highly polar aprotic and powerful solvent capable of strong dipole-dipole interactions and disrupting solute crystal lattices effectively.
Polar Protic Methanol5.1Moderate The hydroxyl group allows for hydrogen bonding, but the ethylated indole is a large, nonpolar entity that disrupts the solvent's H-bonding network. Solvation is a balance between favorable polar interactions and unfavorable disruption of solvent structure.
Ethanol4.3Moderate to High Similar to methanol, but the larger ethyl group on ethanol makes it slightly less polar, providing a better balance for solvating the nonpolar regions of the solute.

Polarity Index values are sourced from various literature compilations.[19][20][21]

Mandatory Visualization: Solubility Logic Diagram

G cluster_solute Solute: 1-Ethyl-5-fluoro-1H-indole cluster_solvent Solvent Properties cluster_result Predicted Outcome Solute Molecular Properties Prop1 Large Nonpolar Surface (Indole, Ethyl) Prop2 Moderate Polarity (C-F Dipole) Prop3 H-Bond Acceptor (Indole N) High High Prop1->High Match with Nonpolar/Aprotic Low Low Prop1->Low Mismatch with Polar Solvents Prop2->High Match with Polar Aprotic Prop2->Low Mismatch with Nonpolar Prop3->High Interaction with Protic Solvents Solvent Solvent Type Type1 Nonpolar (e.g., Hexane) Type2 Polar Aprotic (e.g., DCM, THF) Type3 Polar Protic (e.g., Methanol) Type1->Low Lacks polar interaction Type2->High Balanced forces match solute Type3->Low Strong H-bond network disrupted by nonpolar solute Result Solubility Result->High Result->Low

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Future Outlook

This guide establishes a robust framework for understanding and determining the solubility of 1-Ethyl-5-fluoro-1H-indole. The molecular architecture of this compound—a moderately polar structure with significant nonpolar character—predicts poor aqueous solubility but favorable solubility in a wide array of common organic solvents, particularly polar aprotic solvents like Dichloromethane, Ethyl Acetate, and DMSO.

For researchers, scientists, and drug development professionals, this predictive analysis serves as a critical starting point. However, the principle of experimental validation cannot be overstated. The provided Shake-Flask protocol is a reliable method for generating the precise, quantitative data needed to confidently advance a compound through the development pipeline. Accurate solubility data will empower rational solvent selection for synthesis, purification, and, most critically, the formulation of safe and efficacious medicines.

References

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  • ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved February 5, 2026, from [Link]

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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 5, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved February 5, 2026, from [Link]

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Foundational

The Strategic Role of 1-Ethyl-5-fluoro-1H-indole in the Synthesis of Next-Generation Serotonin Receptor Ligands

An In-depth Technical Guide for Drug Development Professionals Abstract The serotonin (5-HT) system, with its diverse family of receptors, remains a cornerstone of neuropharmacology and a primary target for therapies add...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The serotonin (5-HT) system, with its diverse family of receptors, remains a cornerstone of neuropharmacology and a primary target for therapies addressing a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and psychosis.[1][2][3] The indole scaffold, the core of the endogenous neurotransmitter serotonin, serves as a privileged structure in the design of novel ligands. This guide focuses on a particularly valuable building block, 1-Ethyl-5-fluoro-1H-indole , and elucidates its strategic importance in the synthesis of potent and selective serotonin receptor ligands. We will explore the physicochemical and metabolic advantages conferred by its specific N1-ethyl and C5-fluoro substitutions, provide detailed synthetic protocols for its preparation and subsequent elaboration into advanced ligands, and discuss the structure-activity relationship (SAR) insights that make it a superior choice for modern drug discovery campaigns.

The Architectural Advantage: Deconstructing the 1-Ethyl-5-fluoro-1H-indole Scaffold

The efficacy of a drug candidate is not merely a matter of its core pharmacophore but is profoundly influenced by the subtle interplay of its substituents. The 1-Ethyl-5-fluoro-1H-indole scaffold is a prime example of rational drug design, where each component is chosen to impart specific, advantageous properties.

The Indole Core: A Bioisostere for Serotonin

The indole ring system is the foundational element, mimicking the natural ligand, serotonin (5-hydroxytryptamine). This inherent structural similarity provides a strong starting point for achieving affinity at serotonin receptors. Numerous approved drugs and clinical candidates incorporate this moiety to engage with the orthosteric binding site of various 5-HT receptor subtypes.[1][4]

The N1-Ethyl Group: Tuning Lipophilicity and Receptor Interaction

Alkylation of the indole nitrogen at the N1 position is a common strategy to modulate the molecule's properties. The ethyl group in 1-Ethyl-5-fluoro-1H-indole serves several key functions:

  • Prevents N-H Hydrogen Bonding: It caps the hydrogen bond donor capability of the indole nitrogen. This can be crucial for preventing unwanted interactions or metabolic N-dealkylation, and in some cases, it enhances selectivity for specific receptor subtypes.

  • Modulates Lipophilicity: The addition of the ethyl group increases the lipophilicity of the scaffold. This is a critical parameter for optimizing a drug's ability to cross the blood-brain barrier (BBB) and reach its CNS target.

  • Provides a Steric Anchor: The ethyl group can provide a specific steric element that influences the orientation of the ligand within the receptor's binding pocket, potentially leading to enhanced potency or a desired functional outcome (e.g., agonist vs. antagonist activity).

The C5-Fluoro Group: The Keystone of Modern Medicinal Chemistry

The introduction of a fluorine atom at the C5 position is a strategic decision rooted in the well-documented benefits of fluorination in drug design.[5][6][7] This single substitution can dramatically improve the drug-like properties of the final compound.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing a fluorine atom at the C5 position effectively blocks what is often a primary site for oxidative metabolism (aromatic hydroxylation) by cytochrome P450 enzymes.[5][6] This leads to a longer plasma half-life, reduced metabolic clearance, and improved oral bioavailability.

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the indole ring and enable favorable orthogonal multipolar interactions with receptor residues.[8] It can form productive non-covalent interactions, such as hydrogen bonds with specific amino acid side chains (e.g., serine, threonine), significantly increasing the ligand's binding affinity.[1][9]

  • Modulated Physicochemical Properties: Fluorine substitution can subtly alter the pKa of the molecule and its overall polarity, which can fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The synergistic combination of these three elements makes 1-Ethyl-5-fluoro-1H-indole a highly optimized starting material for building sophisticated serotonin receptor ligands with superior pharmacokinetic and pharmacodynamic profiles.

Synthesis of the Core Scaffold: 1-Ethyl-5-fluoro-1H-indole

A reliable and scalable synthesis of the core building block is paramount. The following protocol outlines a robust pathway based on the classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry.[4][10][11]

Experimental Protocol: Two-Step Synthesis

Step 1: Fischer Indole Synthesis of 5-Fluoro-1H-indole

  • Hydrazine Formation (in situ): To a stirred solution of 4-fluoroaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C. Maintain the temperature for 30 minutes.

  • Reduction: Slowly add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid to the diazonium salt solution, ensuring the temperature does not exceed 10 °C. Stir for 2 hours at room temperature to yield the (4-fluorophenyl)hydrazine hydrochloride salt.

  • Cyclization: Add pyruvic acid (1.1 eq) to the hydrazine solution and heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12] Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1H-indole-2-carboxylic acid.

  • Decarboxylation: Heat the resulting carboxylic acid in quinoline with a catalytic amount of copper powder until gas evolution ceases. Cool, dilute with dichloromethane, and wash with 1M HCl to remove the quinoline. The organic layer is then washed with water, dried, and concentrated to give 5-fluoro-1H-indole.

Step 2: N-Ethylation of 5-Fluoro-1H-indole

  • Deprotonation: To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution stops.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1-Ethyl-5-fluoro-1H-indole can be purified by silica gel chromatography to yield the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Ethylation 4-Fluoroaniline 4-Fluoroaniline Diazonium Salt Diazonium Salt 4-Fluoroaniline->Diazonium Salt NaNO2, HCl 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Diazonium Salt->4-Fluorophenylhydrazine SnCl2 5-Fluoro-1H-indole 5-Fluoro-1H-indole 4-Fluorophenylhydrazine->5-Fluoro-1H-indole Pyruvic Acid, Heat, then Decarboxylation Indole Anion Indole Anion 5-Fluoro-1H-indole->Indole Anion NaH, DMF 1-Ethyl-5-fluoro-1H-indole 1-Ethyl-5-fluoro-1H-indole Indole Anion->1-Ethyl-5-fluoro-1H-indole Ethyl Iodide

Caption: Synthetic workflow for 1-Ethyl-5-fluoro-1H-indole.

Application in Ligand Synthesis: Building a Potent 5-HT Receptor Agonist

The true utility of 1-Ethyl-5-fluoro-1H-indole is demonstrated by its use as a precursor in multi-step syntheses to create complex ligands. A common and highly successful strategy involves attaching a piperazine moiety, a well-known pharmacophore for aminergic GPCRs, to the indole C3 position via an alkyl linker.[2][13]

Experimental Protocol: Synthesis of a Representative Ligand

This protocol describes the synthesis of a hypothetical but representative ligand, (4-(4-(1-Ethyl-5-fluoro-1H-indol-3-yl)butyl)piperazin-1-yl)(pyridin-2-yl)methanone.

Step A: Gramine Synthesis via Mannich Reaction

  • Reaction Setup: To a solution of 1-Ethyl-5-fluoro-1H-indole (1.0 eq) in dioxane, add formaldehyde (40% aqueous solution, 1.2 eq) and dimethylamine (40% aqueous solution, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Isolation: Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to yield 3-((Dimethylamino)methyl)-1-ethyl-5-fluoro-1H-indole (Gramine derivative).

Step B: Chain Elongation

  • Cyanation: To a solution of the Gramine derivative (1.0 eq) in DMF, add potassium cyanide (1.5 eq). Heat the reaction at 80 °C for 6 hours.

  • Work-up: Cool the mixture, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by chromatography to yield 2-(1-Ethyl-5-fluoro-1H-indol-3-yl)acetonitrile.

  • Reduction to Amine: Dissolve the nitrile in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. Reflux for 4 hours. Cool, quench sequentially with water, 15% NaOH, and water. Filter off the aluminum salts and concentrate the filtrate to obtain 2-(1-Ethyl-5-fluoro-1H-indol-3-yl)ethan-1-amine. (This protocol can be adapted with different starting materials to achieve a butyl linker).

Step C: Coupling with Piperazine Moiety

  • Alkylation: To a solution of the appropriate piperazine derivative (e.g., 1-(pyridin-2-ylcarbonyl)piperazine, 1.0 eq) and the indolyl-alkylamine from the previous step (adapted to have a leaving group like a tosylate on a butyl chain, 1.1 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by preparative HPLC or column chromatography to yield the final ligand.

G Start 1-Ethyl-5-fluoro-1H-indole Gramine Gramine Derivative Start->Gramine Mannich Reaction Linker Indole with Alkyl Linker Gramine->Linker Chain Elongation Final_Ligand Final Serotonin Ligand Linker->Final_Ligand Coupling Piperazine Piperazine Moiety Piperazine->Final_Ligand

Caption: General workflow for elaborating the core scaffold into a final ligand.

Structure-Activity Relationship (SAR): Quantifying the Impact

The strategic value of the 1-Ethyl-5-fluoro-1H-indole scaffold is best illustrated through SAR data. The following table presents hypothetical, yet representative, binding affinity data for a series of analogues at a target serotonin receptor (e.g., 5-HT₁ₐ), demonstrating the contribution of each molecular component.

Compound IDIndole N1-SubstituentIndole C5-SubstituentBinding Affinity (Ki, nM)Rationale for Affinity Change
1 (Parent) -H-H150Baseline affinity of the core pharmacophore.
2 -Et-H75N-ethyl group improves lipophilicity and/or steric fit.
3 -H-F25C5-fluoro group engages in key binding interaction and blocks metabolism.[1][8]
4 (Target) -Et-F2.5 Synergistic effect: Optimal lipophilicity and potent C-F interaction.
5 -Et-Cl8.0Larger chloro group provides a less optimal steric/electronic fit than fluorine.
6 -iPr-F15Bulky isopropyl group at N1 creates steric hindrance in the binding pocket.

As the data clearly indicates, the combination of the N1-ethyl and C5-fluoro groups (Compound 4) results in a synergistic and dramatic improvement in binding affinity compared to the parent structure or analogues containing only one of the modifications.

SAR cluster_0 Key SAR Insights SAR_Point1 N1-Ethyl Group: • Increases lipophilicity • Enhances binding (Ki ↓) SAR_Point2 C5-Fluoro Group: • Potent H-bond acceptor • Blocks metabolism • Dramatically enhances binding (Ki ↓↓) SAR_Point3 Combination: • Synergistic effect • Leads to high-potency ligands

Caption: Key structure-activity relationship principles.

Conclusion and Future Outlook

1-Ethyl-5-fluoro-1H-indole is not merely another synthetic intermediate; it is a highly refined, strategically designed building block for the development of advanced serotonin receptor ligands. The N1-ethyl group provides crucial modulation of lipophilicity and steric profile, while the C5-fluoro substituent delivers significant advantages in metabolic stability and binding affinity. The synthetic accessibility of this scaffold, coupled with its superior physicochemical properties, makes it an invaluable asset for medicinal chemists and drug development professionals. As the quest for more selective and effective CNS therapies continues, the rational incorporation of scaffolds like 1-Ethyl-5-fluoro-1H-indole will be instrumental in designing the next generation of drugs targeting the complex serotonin system.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. [Link]

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. (2020). PubMed Central. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor. (2021). ResearchGate. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

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  • Ligand binding to the serotonin 5HT3 receptor studied with a novel fluorescent ligand. PubMed. [Link]

  • Psilocin. Wikipedia. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). PubMed Central. [Link]

  • Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2022). PubMed Central. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019). PubMed. [Link]

  • Effects of a selective 5-HT2 agonist, DOI, on 5-HT neuronal firing in the dorsal raphe nucleus and 5-HT release and metabolism in the frontal cortex. PubMed Central. [Link]

  • precursor 5-hydroxytryptophan 5-htp: Topics by Science.gov. Science.gov. [Link]

  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). PubMed Central. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). PMC. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2024). PMC. [Link]

  • AN IMPROVED SYNTHESIS OF ETHYL 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLATE. (2008). Organic Preparations and Procedures International. [Link]

  • Processes for production of indole compounds.
  • Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. PMC. [Link]

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  • Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents. (2005). PubMed. [Link]

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Exploratory

metabolic stability of N-ethylated indole compounds

An In-Depth Technical Guide to the Metabolic Stability of N-Ethylated Indole Compounds Authored by a Senior Application Scientist Foreword: The Strategic Imperative of Metabolic Stability In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of N-Ethylated Indole Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a suitable pharmacokinetic profile, a key determinant of which is its metabolic stability.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is excessively stable may accumulate and lead to toxicity.[1] The indole scaffold, a privileged structure in medicinal chemistry, is a frequent guest in drug candidate portfolios, valued for its versatile biological activity.[3][4][5] However, its inherent metabolic liabilities often necessitate structural modifications. One common strategy is N-alkylation, particularly N-ethylation. This guide provides a deep dive into the , offering researchers and drug development professionals the foundational knowledge and practical methodologies required to navigate this critical aspect of drug design.

The Indole Nucleus: Metabolic Hotspots and Pathways

The indole ring system, while biologically advantageous, is susceptible to extensive metabolism, primarily driven by cytochrome P450 (CYP) enzymes in the liver.[5][6] Understanding these baseline metabolic pathways is crucial to appreciating the impact of N-ethylation.

  • Aromatic Hydroxylation: The most prevalent metabolic route for indoles is CYP-mediated hydroxylation on the fused benzene ring.[5] The 5- and 6-positions are generally preferred, though the precise location is heavily influenced by the substitution pattern on the rest of the molecule.[5]

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is also a target for oxidation. The C3 position is particularly susceptible, while oxidation at the C2 position can also occur, often leading to the formation of oxindoles.[7][8][9]

  • Enzymology: A host of CYP enzymes can metabolize indoles, with CYP2A6, CYP2C19, and CYP2E1 often showing significant activity.[6][7][8] Melatonin, a well-known N-acetylated indole, is primarily metabolized by CYP1A2, with contributions from CYP2C19.[10]

The unsubstituted nitrogen atom (N-H) of the indole is a key site. It influences the electron density of the entire ring system and can participate in hydrogen bonding, but it is the ring carbons that are the primary sites of initial oxidative attack.

The Influence of N-Ethylation: Blocking, Shifting, and Introducing Liability

Substituting the indole nitrogen with an ethyl group is a deliberate chemical modification that profoundly alters the molecule's metabolic fate. This is not merely an addition but a strategic redesign that impacts the molecule in three fundamental ways.

  • Blocking N-H Related Pathways: While the indole N-H is not typically a direct site of oxidation, its presence influences the overall electronic properties. Replacing the proton with an ethyl group removes the potential for N-glucuronidation (a possible Phase II pathway for the parent indole) and alters the molecule's interaction with enzyme active sites.

  • Altering Ring Metabolism (Steric & Electronic Effects): The ethyl group can exert steric hindrance, potentially shielding nearby positions (like C7 and C2) from enzymatic attack. Electronically, as an electron-donating group, it can subtly shift the most likely sites of aromatic hydroxylation.

  • Introducing New Metabolic Sites: The N-ethyl group itself becomes a new potential site for metabolism, opening up pathways that were unavailable to the parent indole.

    • N-Dealkylation: The most direct metabolic attack on the ethyl group is its complete removal to yield the parent indole, a reaction also mediated by CYPs.

    • α-Carbon Hydroxylation: Oxidation of the carbon atom attached to the nitrogen leads to an unstable intermediate that can then break down, also resulting in N-dealkylation.

    • β-Carbon Hydroxylation: Hydroxylation at the terminal carbon of the ethyl group produces a primary alcohol, which can be further oxidized or undergo Phase II conjugation.

This strategic interplay means that N-ethylation is a double-edged sword: it can be used to block undesirable metabolism at one site while potentially introducing a new liability elsewhere. The goal of the medicinal chemist is to leverage these effects to achieve a balanced metabolic profile.

Visualizing the Metabolic Fate of an N-Ethylated Indole

The following diagram illustrates the primary Phase I metabolic pathways an N-ethylated indole derivative may undergo.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-Ethyl Indole (Parent Compound) Metabolite1 Ring-Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Aromatic Hydroxylation Metabolite2 N-De-ethylated Metabolite (Indole) Parent->Metabolite2 CYP-mediated N-De-ethylation Metabolite3 Ethyl-Hydroxylated Metabolite (Alcohol) Parent->Metabolite3 CYP-mediated Aliphatic Hydroxylation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 UGTs, SULTs Conjugate3 Glucuronide/Sulfate Conjugate Metabolite3->Conjugate3 UGTs, SULTs cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_analyze 3. Analysis A Thaw Microsomes & Reagents D Pre-warm Microsomes, Buffer & Compound A->D B Prepare Compound Stock Solution B->D C Prepare Buffer & NADPH System E Initiate with NADPH C->E D->E F Terminate Reaction at Time Points (0, 5, 15, 30, 45') E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & Clint H->I

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

For a more physiologically relevant assessment, cryopreserved hepatocytes are used. [11]The key advantage is that hepatocytes are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter proteins. [1][12]This provides a more comprehensive picture of hepatic clearance. [11][13] The protocol is conceptually similar to the microsomal assay, involving the incubation of the test compound with a suspension of hepatocytes at 37°C. [13][14]Samples are taken over time, quenched, and analyzed by LC-MS/MS. [14]The resulting data provides an apparent intrinsic clearance (Clint, app) that accounts for a broader range of metabolic processes.

Data Presentation and Interpretation

Clear presentation of metabolic stability data is essential for decision-making.

Table 1: Key Parameters in Metabolic Stability Assessment
ParameterSymbolDefinitionSignificance
Half-Life The time required for 50% of the parent compound to be metabolized. [15]A direct measure of stability; a shorter half-life indicates faster metabolism.
Intrinsic Clearance ClintThe inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. [1]A fundamental parameter used to predict in vivo hepatic clearance and bioavailability.
Table 2: Example: Comparative Metabolic Stability of N-Ethyl Pentedrone (NEP)

This data, derived from a study on the N-ethylated cathinone NEP, illustrates typical species differences and provides a quantitative benchmark.

Species / SystemIn Vitro t½ (min)In Vitro Clint (µL/min/mg)In Vivo Clint (mL/min/kg)
Rat Liver Microsomes 12.1229128
Mouse Liver Microsomes 18714.858.3
Human Liver Microsomes 7703.63.7
Data adapted from reference.[16]

The causality behind these differences lies in the specific isoforms and expression levels of CYP enzymes across species. The data clearly shows that NEP is metabolized much more rapidly in rats than in humans, a critical insight for selecting the appropriate animal model for further preclinical studies. [16]

Strategic Application in Drug Discovery

Metabolic stability data is not an endpoint but a guide for iterative drug design.

  • In Silico Prediction: Before synthesis, computational models can predict likely sites of metabolism ("hotspots") on a novel N-ethylated indole. [17][18]This allows chemists to proactively block these sites, for instance, by replacing a hydrogen atom with a fluorine or methyl group.

  • Structure-Metabolism Relationships (SMR): By testing a series of related N-ethylated indoles, teams can build SMR models. For example, if N-de-ethylation is found to be a major clearance pathway, strategies might include introducing steric bulk near the nitrogen to hinder enzyme access.

  • Decision Making: The stability data directly influences a compound's progression.

Decision Logic Based on Metabolic Stability

cluster_actions cluster_outcomes Start In Vitro Stability Data (t½, Clint) High High Stability (Low Clint) Start->High Is Clint < 12 µL/min/mg? Medium Moderate Stability Start->Medium Is Clint 12-45 µL/min/mg? Low Low Stability (High Clint) Start->Low Is Clint > 45 µL/min/mg? Advance Advance to In Vivo PK High->Advance Optimize Identify Metabolic Hotspot & Redesign Structure Medium->Optimize Low->Optimize Deprioritize Deprioritize Candidate Optimize->Deprioritize If optimization fails

Caption: Decision-making flowchart based on intrinsic clearance data.

Conclusion

The is a multifaceted issue governed by the interplay of steric effects, electronic properties, and the introduction of new metabolic handles. A systematic approach, grounded in robust in vitro assays like the liver microsomal and hepatocyte stability screens, is essential for characterizing and optimizing these molecules. By understanding the underlying biochemical principles and applying the practical methodologies detailed in this guide, researchers can make informed decisions, accelerate the design-make-test-analyze cycle, and ultimately increase the probability of advancing metabolically sound drug candidates into clinical development.

References

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. PubMed.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. WuXi AppTec.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. PubMed.
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed. PubMed.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. Unknown Source.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - MDPI. MDPI.
  • Dietary Supplementation with a 3-Selenoureidoindole Derivative Enhances Thermotolerance and Modifies the Hemolymph Amino Acid Profile in Silkworm (Bombyx mori) - MDPI. MDPI.
  • Mel
  • How to improve metabolic stability in drug discovery - YouTube. YouTube.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Hypha Discovery.
  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Publications.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • Oxidation of indole by cytochrome P450 enzymes - PubMed - NIH. PubMed.
  • Oxidation of Indole by Cytochrome P450 Enzymes | Biochemistry - ACS Publications.
  • Hepatocyte Stability Assay - Domainex. Domainex.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. PMC.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed. PubMed.
  • Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - MDPI. MDPI.
  • Protocols Using Plateable Human Hep
  • Metabolic Stability Services - Eurofins Discovery. Eurofins Discovery.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of N-Alkylation Methodologies for Fluoroindoles

Subtitle: Balancing Acidity and Nucleophilicity in Fluorinated Heterocycles for Medicinal Chemistry Executive Summary The introduction of fluorine into the indole scaffold is a critical strategy in medicinal chemistry to...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Balancing Acidity and Nucleophilicity in Fluorinated Heterocycles for Medicinal Chemistry

Executive Summary

The introduction of fluorine into the indole scaffold is a critical strategy in medicinal chemistry to modulate metabolic stability (


, lipophilicity) and potency.[1] However, the electron-withdrawing nature of the fluorine substituent creates a synthetic paradox: it increases the acidity of the N-H bond (facilitating deprotonation) while simultaneously decreasing the nucleophilicity of the resulting indolyl anion (retarding the 

attack).

This application note provides a definitive guide to selecting the optimal base for N-alkylation of fluoroindoles. While Sodium Hydride (NaH) remains the standard for unreactive substrates, Cesium Carbonate (


)  is identified as the optimal reagent for complex drug scaffolds due to the "Cesium Effect," offering superior chemoselectivity and functional group tolerance.

Technical Background: The Fluoroindole Paradox

To optimize N-alkylation, one must understand the electronic perturbation caused by the fluorine atom.

  • Acidity (

    
    ):  The inductive effect (-I) of fluorine stabilizes the conjugate base.
    
    • Indole

      
       (DMSO):[2] ~21.0[3]
      
    • 5-Fluoroindole

      
       (DMSO): ~19.8 (More acidic)
      
    • Significance: Fluoroindoles deprotonate easier than parent indoles. Weaker bases often suffice.

  • Nucleophilicity: The same electron withdrawal that stabilizes the anion pulls electron density away from the nitrogen lone pair.

    • Significance: The rate of the subsequent nucleophilic attack on the alkyl halide is slower.

  • Regioselectivity (N1 vs. C3): The "hard" nature of the N-anion is generally preserved, but reduced nucleophilicity can allow competing reactions (polymerization or C3-alkylation) if the reaction temperature is uncontrolled.

Visualizing the Reaction Mechanism

The following diagram illustrates the competing pathways and the critical transition state stabilized by the cation.

IndoleAlkylation cluster_cesium The Cesium Effect Start Fluoroindole (Substrate) Deprot Deprotonation (Equilibrium) Start->Deprot + Base Base Base (B:) Base->Deprot Anion Indolyl Anion (N- vs C- density) Deprot->Anion - BH TS Transition State (Cation Stabilization) Anion->TS + R-X RX Alkylating Agent (R-X) RX->TS ProdN N1-Alkylated Product (Thermodynamic) TS->ProdN Major Pathway (Polar Aprotic Solvent) ProdC C3-Alkylated Byproduct (Kinetic/Steric) TS->ProdC Minor Pathway (Mg/Zn salts or steric hindrance)

Figure 1: Mechanistic pathway of fluoroindole alkylation highlighting the bifurcation between N1 and C3 functionalization.

Base Selection Matrix

Select your protocol based on substrate complexity and scale.

FeatureMethod A: Cesium Carbonate (

)
Method B: Sodium Hydride (NaH) Method C: Phase Transfer (KOH/TBAB)
Primary Use Case Complex Scaffolds / MedChem Simple / Unreactive SubstratesProcess Scale / Green Chem
Mechanism Weak base / "Naked Anion" effectIrreversible DeprotonationInterfacial Catalysis
Solvent System DMF, MeCN, or NMPAnhydrous DMF or THFToluene/Water or DCM/Water
Temperature 60°C - 90°C0°C

RT
RT - 40°C
Functional Group Tolerance High (Esters, Nitriles, Amides safe)Low (Reduces ketones, hydrolyzes esters)Medium (Base sensitive groups risk hydrolysis)
Moisture Sensitivity Low (Hygroscopic but forgiving)Critical (Requires inert atm)None (Biphasic)
Reaction Rate Slower (controlled)InstantaneousModerate

Experimental Protocols

Method A: The "Smart" Route ( )

Recommended for: 4-F, 5-F, 6-F, 7-F indoles with sensitive side chains (esters, chiral centers).

The Cesium Effect: The large ionic radius of


 (1.67 Å) forms a weak ion pair with the indolyl anion. This creates a "naked" anion that is more nucleophilic than a sodium-paired anion, compensating for the fluorine-induced electron withdrawal.

Protocol:

  • Setup: Charge a round-bottom flask with the fluoroindole (1.0 equiv) and

    
     (2.0 equiv).
    
    • Note: For unreactive alkyl chlorides, add TBAI (tetrabutylammonium iodide) (0.1 equiv) to catalyze via the Finkelstein reaction.

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration). MeCN is easier to remove during workup; DMF is better for solubility.

  • Alkylation: Add the alkyl halide (1.2 equiv).

  • Reaction: Heat to 60°C. Monitor via LCMS/TLC.

    • Observation: 7-fluoroindole may require higher temperatures (80°C) due to steric crowding near the nitrogen.

  • Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate. Partition between EtOAc and Water.

Method B: The "Brute Force" Route (NaH)

Recommended for: Simple methylations/ethylations or highly unreactive alkylating agents.

Protocol:

  • Safety: Flame-dry glassware. Maintain

    
     or Ar atmosphere.
    
  • Deprotonation: Dissolve fluoroindole (1.0 equiv) in anhydrous DMF. Cool to 0°C.[4]

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Critical: Wait for

      
       evolution to cease (approx. 30 mins). The solution will turn yellow/orange (indolyl anion formation).
      
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Reaction is usually complete in <2 hours.

  • Quench: Carefully quench with sat.

    
     at 0°C. Extract with 
    
    
    
    or EtOAc.
Method C: Phase Transfer Catalysis (PTC)

Recommended for: Scale-up (>10g) and simple benzylations.

Protocol:

  • Solvent: Dissolve fluoroindole (1.0 equiv) and Alkyl Halide (1.2 equiv) in Toluene (or DCM).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Base: Add 50% w/w aqueous KOH or NaOH (5.0 equiv).

  • Reaction: Stir vigorously at RT. The catalyst transfers the hydroxide into the organic layer to deprotonate the indole at the interface.

  • Workup: Separate layers. Wash organic layer with water/brine.[5] Evaporate.

Decision Logic for Researchers

Use the following decision tree to select the appropriate method for your specific fluoroindole substrate.

BaseSelection Start Start: Fluoroindole Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Amides, Chiral centers) Start->Sensitive Scale Reaction Scale? Sensitive->Scale No MethodA Method A: Cs2CO3 / MeCN (High Chemoselectivity) Sensitive->MethodA Yes Reactivity Alkylating Agent Reactivity? Scale->Reactivity Small (<1g) MethodC Method C: KOH / PTC (Process Efficiency) Scale->MethodC Large (>10g) Reactivity->MethodA High (Allyl/Benzyl/Iodide) MethodB Method B: NaH / DMF (Max Nucleophilicity) Reactivity->MethodB Low (Alkyl Chloride/Mesylate)

Figure 2: Decision tree for selecting the optimal N-alkylation protocol.

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Conversion Reduced nucleophilicity of fluoro-anion.Switch from

to

(Cesium effect).[6] Add catalytic KI or TBAI. Increase temp to 90°C.
C3-Alkylation Reaction under thermodynamic control or "soft" electrophile.Use NaH at 0°C (Kinetic control). Ensure solvent is polar aprotic (DMF) to solvate cation.
7-Fluoroindole Issues Steric hindrance at N1 position.Use a smaller leaving group (Iodide > Tosylate). Increase solvent volume (dilution) to prevent aggregation.
Hydrolysis of Ester Base is too strong or wet.Use Method A (

) in strictly anhydrous MeCN. Avoid Hydroxide/PTC methods.

References

  • Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2025). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Vilsmeier-Haack Formylation of 1-Ethyl-5-fluoro-1H-indole

Abstract This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 1-Ethyl-5-fluoro-1H-indole, a critical transformation for synthesizing 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde. This aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 1-Ethyl-5-fluoro-1H-indole, a critical transformation for synthesizing 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde. This aldehyde is a valuable building block in the development of various pharmacologically active compounds. These application notes delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, offer a detailed and field-tested experimental protocol, and provide expected analytical data for the resulting product. The content is tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of Indole-3-carbaldehydes

Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] The Vilsmeier-Haack reaction stands as a premier, efficient, and mild method for the formylation of electron-rich aromatic and heteroaromatic substrates, including indoles.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole nucleus.[1]

The reaction's high regioselectivity for the C3 position of the indole ring is a key advantage, driven by the highest electron density at this position.[4] The resulting 3-formyl indoles are versatile precursors for further chemical modifications, enabling the construction of complex molecular architectures.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

2.1. Formation of the Vilsmeier Reagent:

Dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[5] This reagent is the active formylating agent in the reaction.

2.2. Electrophilic Attack and Formylation:

The electron-rich C3 position of the 1-Ethyl-5-fluoro-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent.[4] This leads to the formation of a cationic intermediate. Subsequent aromatization through the elimination of a chloride ion yields an iminium salt.[4][6] The final step involves the hydrolysis of this iminium salt during aqueous workup to furnish the desired 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde.[1][5]

The presence of the electron-donating ethyl group at the N1 position and the electron-withdrawing fluorine atom at the C5 position of the indole ring influences the reactivity of the substrate but does not alter the inherent preference for formylation at the C3 position.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Ethyl-5-fluoro-1H-indole Intermediate Cationic Intermediate Indole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - HCl Product 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol provides a step-by-step guide for the Vilsmeier-Haack formylation of 1-Ethyl-5-fluoro-1H-indole.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Ethyl-5-fluoro-1H-indole≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Acros Organics or similarHandle in a fume hood with appropriate PPE.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich or similarUse anhydrous grade to prevent premature hydrolysis of POCl₃.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific or similar
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
BrineSaturated aqueous solution of NaClFor washing.
Anhydrous sodium sulfate (Na₂SO₄)GranularFor drying.
Ethyl acetateACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
Silica gel60 Å, 230-400 meshFor column chromatography.

3.2. Reaction Setup and Procedure

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (5.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a thick slurry indicates the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 1-Ethyl-5-fluoro-1H-indole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the indole solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is exothermic and should be performed slowly in a well-ventilated fume hood.

  • Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde.

Experimental_Workflow Start Starting Materials: 1-Ethyl-5-fluoro-1H-indole POCl₃, DMF Reagent_Prep Vilsmeier Reagent Preparation (0 °C) Start->Reagent_Prep Reaction Reaction with Indole (0 °C to RT) Reagent_Prep->Reaction Workup Aqueous Work-up (NaHCO₃) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Purification->Product

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons, and the ethyl group protons.
¹³C NMR A signal for the aldehyde carbon (~185 ppm), along with signals for the indole ring carbons and the ethyl group carbons.
FT-IR A strong absorption band for the aldehyde carbonyl group (~1650 cm⁻¹).
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicative of high purity.

Safety and Handling Precautions

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction mixture is highly exothermic and can release HCl gas. Perform this step slowly and cautiously.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure anhydrous conditions were maintained.
Loss of product during work-up.Ensure the pH is neutral or slightly basic before extraction. Use an adequate amount of extraction solvent.
Impure Product Incomplete reaction or side reactions.Optimize purification conditions (e.g., solvent system for chromatography).
Contamination with starting material.Ensure the reaction goes to completion by TLC monitoring.

Conclusion

The Vilsmeier-Haack formylation of 1-Ethyl-5-fluoro-1H-indole is a robust and reliable method for the synthesis of 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde. By following the detailed protocol and adhering to the safety precautions outlined in these application notes, researchers can consistently obtain high yields of the desired product, which serves as a crucial intermediate in the development of novel therapeutic agents.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. [Link]

  • Patil, V. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • TCI. (2025, April 21). Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
  • YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Singh, G., et al. (n.d.). Vilsmeier Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7H-indolo[2,3-c]quinolin-6-yl)malonaldehyde. International Journal of Organic Chemistry, 3(3), 187-193.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

Sources

Method

1-Ethyl-5-fluoro-1H-indole as intermediate for pharmaceutical synthesis

Application Note: 1-Ethyl-5-fluoro-1H-indole as a Pharmaceutical Intermediate Executive Summary This guide details the synthesis and application of 1-Ethyl-5-fluoro-1H-indole , a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-5-fluoro-1H-indole as a Pharmaceutical Intermediate

Executive Summary

This guide details the synthesis and application of 1-Ethyl-5-fluoro-1H-indole , a "privileged scaffold" in medicinal chemistry. The 5-fluoroindole core is a critical bioisostere for the indole moiety found in tryptophan and serotonin, offering enhanced metabolic stability (blocking C5-hydroxylation) and modulated lipophilicity. The N-ethyl modification further tunes the physicochemical profile, improving solubility and altering receptor binding kinetics compared to the N-H parent. This intermediate is a gateway to three major therapeutic classes: Serotonin (5-HT) Receptor Modulators , Kinase Inhibitors (e.g., VEGFR/PDGFR targets), and Tubulin Polymerization Inhibitors .

Strategic Value in Drug Design

The utility of 1-Ethyl-5-fluoro-1H-indole rests on two chemical pillars:

  • Fluorine Effect: The C5-fluorine atom mimics the size of a hydrogen atom (Van der Waals radius 1.47 Å vs 1.20 Å) but drastically alters the electronic landscape. It deactivates the benzene ring towards oxidative metabolism (e.g., by Cytochrome P450), extending the half-life of drug candidates.

  • N-Alkylation: The ethyl group at the N1 position prevents the formation of hydrogen bond donors, often increasing blood-brain barrier (BBB) permeability—a crucial factor for CNS-active drugs like 5-HT ligands.

Protocol: High-Fidelity Synthesis

Objective: Synthesize 1-Ethyl-5-fluoro-1H-indole with >98% purity suitable for GMP downstream processing.

Reaction Overview:



Materials:
  • Precursor: 5-Fluoroindole (CAS 399-52-0)[1][2]

  • Alkylating Agent: Iodoethane (Ethyl Iodide) - Preferred over bromide for faster kinetics at lower temps.

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Purge with Nitrogen (

      
      ) or Argon for 15 minutes.
      
    • Add NaH (1.2 eq) . Wash the NaH with dry hexane (2x) to remove mineral oil if downstream analytics are sensitive to aliphatic hydrocarbons; otherwise, use as is.

  • Deprotonation:

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to indole).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve 5-Fluoroindole (1.0 eq) in a minimal amount of DMF and add dropwise via syringe over 20 minutes.

    • Observation: Evolution of

      
       gas. Allow to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellowish (formation of the indolyl anion).
      
  • Alkylation:

    • Add Iodoethane (1.2 eq) dropwise at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3] The starting material (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Workup (Quench & Extraction):

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated aqueous

      
       (exothermic).
      
    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%). For pharmaceutical grade, purify via silica gel flash chromatography (Gradient: 100% Hexane

      
       5% EtOAc/Hexane).
      
Data Table: Optimization Parameters
ParameterRecommendedRationale
Base NaH (Sodium Hydride)Irreversible deprotonation ensures complete conversion without equilibrium issues common with bases like

.
Solvent DMF (Anhydrous)High dielectric constant promotes dissociation of the Na-Indolyl ion pair, accelerating the

reaction.
Temperature 0°C

RT
Prevents C3-alkylation side products which can occur at elevated temperatures.
Stoichiometry 1.2 eq (Base/Electrophile)Slight excess drives reaction to completion; large excess avoids poly-alkylation (rare for N-ethyl).

Characterization Standards

For quality control (QC), the following spectral signatures confirm identity:

  • Physical State: Pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (t, 
      
      
      
      Hz, 3H,
      
      
      )
    • 
       4.15 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       6.45 (d, 
      
      
      
      Hz, 1H, C3-H)
    • 
       7.10 (d, 
      
      
      
      Hz, 1H, C2-H)
    • 
       6.90–7.30 (m, 3H, Aromatic protons, characteristic F-coupling patterns).
      
  • 
    F NMR:  Single peak around -124 ppm (relative to 
    
    
    
    ).

Downstream Applications & Reactivity

Once synthesized, 1-Ethyl-5-fluoro-1H-indole serves as a versatile nucleophile. The electron-rich C3 position is the primary site for functionalization.

A. Vilsmeier-Haack Formylation (C3-CHO)
  • Reagents:

    
    , DMF.
    
  • Product: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde.

  • Application: Key intermediate for Sunitinib analogs (kinase inhibitors) and aldol condensations for chalcone-based anticancer agents.

B. C2-Lithiation (Directed Metalation)
  • Reagents:

    
    -BuLi, THF, -78°C.
    
  • Mechanism: The N-ethyl group acts as a directing group (albeit weak) and protecting group, allowing selective deprotonation at C2.

  • Application: Synthesis of 2-substituted indoles, such as Indomethacin analogs or specific 5-HT2A antagonists.

C. Friedel-Crafts Acylation (C3-COR)
  • Reagents: Acyl Chloride,

    
     or 
    
    
    
    .
  • Application: Synthesis of 3-acylindoles, precursors to tryptamines via reduction.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent pathways for pharmaceutical development.

G Start 5-Fluoroindole (CAS 399-52-0) Intermediate INTERMEDIATE: 1-Ethyl-5-fluoro-1H-indole (CAS 31980-96-2) Start->Intermediate N-Alkylation Reagents Reagents: Ethyl Iodide (1.2 eq) NaH (1.2 eq) DMF, 0°C -> RT Reagents->Intermediate Target1 Pathway A: C3-Formylation (Vilsmeier-Haack) Target: Kinase Inhibitors (e.g., Sunitinib Analogs) Intermediate->Target1 POCl3 / DMF Target2 Pathway B: C2-Lithiation (n-BuLi / Electrophile) Target: 5-HT Receptor Ligands (Serotonin Modulators) Intermediate->Target2 n-BuLi / -78°C Target3 Pathway C: C3-Acylation (Friedel-Crafts) Target: Tryptamine Derivatives (CNS Active Agents) Intermediate->Target3 R-COCl / AlCl3

Figure 1: Synthetic workflow and divergent pharmaceutical applications of 1-Ethyl-5-fluoro-1H-indole.

Safety & Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Must be handled under inert gas.[1]

  • Alkyl Halides (EtI): Alkylating agents are potential carcinogens. Use in a fume hood with double gloves.

  • Indoles: Generally irritants; avoid inhalation of dust/vapors.

References

  • Synthesis of N-Alkyl Indoles: He, Y., et al. "Monoselective N-Methylation of Amides, Indoles, and Related Structures." Organic Letters, 2022. Link

  • Vilsmeier-Haack Reactivity: "Vilsmeier-Haack Reaction of Indoles." Organic Chemistry Portal. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • 5-Fluoroindole Properties: "5-Fluoroindole Product Information." Sigma-Aldrich.[1][4] Link

  • Indole Lithiation Strategies: Gribble, G. W. "Lithiation of Indoles." Topics in Heterocyclic Chemistry, 2010. Link

Sources

Application

Application Note: Optimized Crystallization Strategies for 1-Ethyl-5-fluoro-1H-indole

Abstract This application note provides a comprehensive guide to developing effective crystallization solvent systems for 1-Ethyl-5-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. Recognizing the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing effective crystallization solvent systems for 1-Ethyl-5-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purification in drug development, we move beyond generic protocols to offer a detailed, rationale-driven approach. This guide outlines the fundamental principles of solvent selection based on the molecule's physicochemical properties, presents detailed protocols for cooling and antisolvent crystallization, and includes a troubleshooting guide for common challenges. The methodologies described herein are designed to be self-validating, enabling researchers to achieve high purity and yield for this fluorinated indole derivative.

Introduction: The Critical Role of Crystallization

1-Ethyl-5-fluoro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is non-negotiable. Crystallization is the most powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and isolating the desired polymorph.

The success of any crystallization process hinges on the rational selection of a solvent or solvent system. This choice is dictated by the specific intermolecular forces between the solute (1-Ethyl-5-fluoro-1H-indole) and the solvent. This document serves as a practical guide for researchers to intelligently design and execute crystallization experiments.

Physicochemical Profile & Solubility Rationale

Understanding the structural attributes of 1-Ethyl-5-fluoro-1H-indole is the foundation for predicting its solubility behavior.

  • Indole Core: The bicyclic aromatic indole structure is predominantly non-polar and hydrophobic.

  • Ethyl Group (N-1): The N-alkylation with an ethyl group further increases the molecule's lipophilicity and removes the potential for hydrogen bond donation from the indole nitrogen.

  • Fluoro Group (C-5): The fluorine substituent at the 5-position significantly increases the hydrophobicity of the molecule.[3] While fluorine is highly electronegative, its small size and the nature of the C-F bond contribute more to lipophilicity than polarity in this context.

Based on this analysis, 1-Ethyl-5-fluoro-1H-indole is expected to be a non-polar, hydrophobic solid. Its solubility will be highest in organic solvents of low to moderate polarity and poor in highly polar solvents like water.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Weight ~177.2 g/mol Based on structure C₁₀H₁₀FN.
Polarity Low to ModerateDominated by the hydrophobic indole ring and ethyl group.
Hydrogen Bonding Acceptor only (at F and N lone pair)The N-H proton is replaced by an ethyl group.
Predicted Solubility GoodAlcohols (Methanol, Ethanol, IPA), Esters (Ethyl Acetate), Ketones (Acetone), Chlorinated Solvents (DCM, Chloroform)[4]
Predicted Solubility PoorWater, Aliphatic Hydrocarbons (Heptane, Hexane)[5][6]

This profile suggests that an ideal single-solvent crystallization would involve a solvent of moderate polarity, where the compound is sparingly soluble at room temperature but highly soluble upon heating. Alternatively, binary systems combining a "good" solvent with a "poor" solvent (antisolvent) are highly promising.

Designing the Solvent System: A Systematic Approach

The selection of an appropriate solvent system is an empirical process guided by chemical principles. The goal is to identify a system where the target compound's solubility changes significantly over a practical temperature range or upon addition of an antisolvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis Start Start with Crude 1-Ethyl-5-fluoro-1H-indole SolubilityTest Test Solubility (mg/mL) in a Range of Solvents (e.g., IPA, EtOAc, Acetone, Toluene, Heptane, Water) Start->SolubilityTest Categorize Categorize Solvents: 1. Soluble at RT (Good Solvents) 2. Sparingly Soluble at RT (Cooling Candidates) 3. Insoluble (Antisolvents) SolubilityTest->Categorize CoolingPath Select 'Sparingly Soluble' Candidates for Cooling Crystallization Categorize->CoolingPath AntisolventPath Select 'Good Solvent' + 'Antisolvent' Pair for Antisolvent Crystallization Categorize->AntisolventPath OptimizeCooling Optimize Cooling Profile: - Concentration - Cooling Rate CoolingPath->OptimizeCooling OptimizeAntisolvent Optimize Antisolvent Addition: - Solvent:Antisolvent Ratio - Addition Rate - Temperature AntisolventPath->OptimizeAntisolvent Analysis Analyze Crystals: - Purity (HPLC) - Yield (%) - Crystal Form (Microscopy, XRPD) OptimizeCooling->Analysis OptimizeAntisolvent->Analysis End End: Pure Crystalline Product Analysis->End

Caption: Workflow for systematic crystallization solvent selection.

Recommended Screening Solvents

The following table provides a starting point for solvent screening, categorized by class.

Solvent ClassPrimary SolventPotential AntisolventRationale
Alcohols Isopropanol (IPA), EthanolWater, n-HeptaneGood balance of polarity; often shows a strong temperature-solubility dependence.[7]
Esters Ethyl Acetate (EtOAc)n-Heptane, HexaneEffective for moderately polar compounds; forms a common binary system.[8]
Ketones Acetone, MEKWater, n-HeptaneStronger solvents, useful for dissolving less soluble materials before adding an antisolvent.[7]
Aromatics Toluenen-Heptane, HexaneGood for non-polar aromatics; can promote well-ordered crystal growth.[6]
Ethers 2-MeTHF, THFn-Heptane, HexaneAprotic solvents that can be effective when alcohols cause issues.[7]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

This method is ideal when a solvent is identified that shows high solubility at elevated temperatures and low solubility at or below ambient temperature.

Causality: The principle relies on reducing the kinetic energy of the system, which decreases the solubility of the solute. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities into the mother liquor.

Methodology:

  • Dissolution: Place 1.0 g of crude 1-Ethyl-5-fluoro-1H-indole into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add isopropanol (IPA) in small aliquots (e.g., 1-2 mL) while stirring and gently warming the mixture to 60-70 °C. Continue adding solvent until the solid is completely dissolved. Note: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

  • Inducing Crystallization (If Necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Cooling & Maturation: Once crystallization begins, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold IPA (1-2 mL) to rinse away the impurity-laden mother liquor. Causality: Using a cold solvent minimizes the redissolving of the desired product during the wash.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization (Ethyl Acetate / n-Heptane)

This technique is highly effective and involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "antisolvent" in which the compound is insoluble.[9]

Causality: The addition of the antisolvent systematically reduces the solvating power of the bulk solution for the target compound, forcing it out of solution to form a supersaturated state from which it crystallizes.

Antisolvent_Workflow A 1. Dissolve Crude Product in Minimum Volume of 'Good' Solvent (EtOAc) at Room Temperature B 2. Begin Slow, Dropwise Addition of 'Antisolvent' (n-Heptane) with Vigorous Stirring A->B C 3. Observe for Cloud Point (Onset of Precipitation) B->C D 4. Continue Addition to Desired Solvent:Antisolvent Ratio (e.g., 1:3 EtOAc:Heptane) C->D E 5. Stir (Age) the Slurry for 1-2 hours to allow for Complete Crystallization D->E F 6. Isolate Crystals by Vacuum Filtration E->F G 7. Wash with Antisolvent or Solvent/Antisolvent Mixture F->G H 8. Dry Crystals Under Vacuum G->H

Sources

Technical Notes & Optimization

Troubleshooting

preventing C-alkylation side reactions during indole N-ethylation

Topic: Prevention of C-Alkylation Side Reactions Doc ID: IND-ALK-004 | Version: 2.1 | Last Updated: 2025-05-15 Executive Summary & Chemical Logic The Core Challenge: Indole is an ambident nucleophile . While the nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of C-Alkylation Side Reactions

Doc ID: IND-ALK-004 | Version: 2.1 | Last Updated: 2025-05-15

Executive Summary & Chemical Logic

The Core Challenge: Indole is an ambident nucleophile . While the nitrogen (N1) is the desired site for ethylation in most pharmacological applications, the C3 position is inherently more nucleophilic (softer) in neutral or weakly basic conditions.

The Solution Architecture: To guarantee N-selectivity, you must shift the reaction control from orbital control (favoring C3) to charge control (favoring N1). This is achieved by:

  • Complete Deprotonation: Converting the neutral indole (

    
     in DMSO) to the indolyl anion .
    
  • Ion-Pair Dissociation: Using polar aprotic solvents or phase transfer catalysts (PTC) to separate the metal cation from the nitrogen, exposing the electron density at N1.

Mechanism & Selectivity Analysis

The Ambident Nucleophile Dilemma

The regioselectivity is governed by the Curtin-Hammett principle and HSAB (Hard/Soft Acid-Base) Theory .

  • Neutral Indole (Soft Nucleophile): The HOMO is located primarily at C3. Reaction with soft electrophiles (like alkyl iodides) without base often yields C3-alkylated products or indolenines.

  • Indolyl Anion (Harder Nucleophile): Upon deprotonation, the negative charge is delocalized, but significant electron density resides on the Nitrogen. The N1 site acts as a "harder" center compared to C3.

Diagram 1: Mechanistic Decision Tree

This diagram illustrates how experimental conditions dictate the reaction pathway.

IndoleSelectivity Start Indole Substrate BaseChoice Base Selection Start->BaseChoice StrongBase Strong Base (NaH, KOtBu) Complete Deprotonation BaseChoice->StrongBase pKa > 21 WeakBase Weak Base / Acidic Cond. (K2CO3, Grignard) BaseChoice->WeakBase pKa < 16 Solvent Solvent Polarity StrongBase->Solvent OutcomeC C3-Alkylation (Major) Thermodynamic/Orbital Control WeakBase->OutcomeC Soft-Soft Interaction Polar Polar Aprotic (DMF, DMSO) Loose Ion Pair (M+ ... N-) Solvent->Polar Dissociates Cation NonPolar Non-Polar / Tight Ion Pair (Mg++ coordinates N) Solvent->NonPolar Aggregates OutcomeN N-Alkylation (Major) Kinetic Product Polar->OutcomeN NonPolar->OutcomeC

Caption: Flowchart demonstrating how base strength and solvent polarity determine the regioselectivity (N1 vs C3) of indole alkylation.

Validated Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best for: Small to mid-scale, high-value substrates requiring >95% N-selectivity.

Reagents:

  • Indole derivative (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Ethyl Iodide (EtI) (1.2 - 1.5 equiv)

  • DMF (Anhydrous) – Crucial for ion separation

Protocol:

  • Apparatus: Flame-dry a round-bottom flask; equip with a stir bar and N2 balloon.

  • Base Activation: Add NaH (1.2 equiv) to the flask.

    • Note: For highly sensitive reactions, wash NaH with dry hexane (2x) to remove mineral oil, but this is rarely necessary for simple ethylation.

  • Solvation: Add anhydrous DMF (0.1 M concentration relative to indole) and cool to 0°C.

  • Deprotonation: Add the Indole solution (in DMF) dropwise.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Solution often turns yellow/orange (formation of indolyl anion).
      
    • Wait Time: Stir at 0°C for 30 mins, then RT for 30 mins. Ensure gas evolution stops.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.

  • Completion: Warm to RT. Monitor via TLC/LCMS (usually complete in 1-4 hours).

  • Quench: Carefully add sat.

    
     (exothermic).
    
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding DMF workup, and "Green" chemistry requirements.

Reagents:

  • Indole (1.0 equiv)

  • 50% NaOH (aq) or finely ground KOH (solid)

  • Toluene (Solvent)[1]

  • TBAB (Tetrabutylammonium bromide) (5-10 mol%)

  • Ethyl Bromide/Iodide

Protocol:

  • Dissolve Indole and TBAB in Toluene.

  • Add 50% NaOH solution (biphasic mixture).

  • Add Ethyl halide.[2]

  • Stir vigorously (high RPM is critical for phase transfer).

  • Heat to 40-60°C if reaction is sluggish.

    • Mechanism:[1][3][4] The

      
       extracts the proton at the interface. The loose ion pair 
      
      
      
      in the organic phase is highly reactive at Nitrogen.

Data Summary: Conditions vs. Selectivity

VariableConditionN1-SelectivityC3-SelectivityMechanistic Reason
Base NaH (Strong)HighLowIrreversible formation of Indolyl anion.
Base Grignard (EtMgBr)Very LowHigh Mg coordinates tightly to N, blocking it; C3 attacks.
Solvent DMF/DMSOExcellent LowHigh dielectric constant separates

from

.
Solvent Toluene (No PTC)LowModerateTight ion pairing shields Nitrogen.
Electrophile Ethyl IodideHighLowHarder leaving group/electrophile balance.
Electrophile Ethyl TosylateModerateHigherSofter electrophile can favor C-alkylation slightly more.

Troubleshooting & FAQs

Q1: I see a spot with a higher Rf than my product. What is it?

Diagnosis: This is likely the C3-alkylated product or a dialkylated species (1,3-diethylindole).

  • Cause: Incomplete deprotonation (neutral indole reacting at C3) or insufficient solvent polarity.

  • Fix:

    • Ensure NaH is fresh. Old NaH absorbs moisture (forming NaOH), which is not strong enough to fully deprotonate indole in dry organic solvents.

    • Switch from THF to DMF or DMSO. The polarity boost is often all that is needed to switch selectivity.

Q2: The reaction stalled at 50% conversion.

Diagnosis: Anion quenching or "Indolyl Anion Poisoning."

  • Cause: The

    
     generated during deprotonation might have escaped, but if moisture entered, it regenerated the neutral indole. Alternatively, the alkyl halide degraded.
    
  • Fix: Add another 0.2 equiv of base and 0.2 equiv of electrophile. Ensure the system is under positive Nitrogen pressure.

Q3: Why avoid Grignard reagents for N-alkylation?

Technical Insight: When you treat indole with


, you form the Magnesyl-indole bond (

). The Magnesium-Nitrogen bond is largely covalent and very short. The Mg atom physically blocks the Nitrogen site. Consequently, the incoming electrophile attacks the exposed C3 position (Orbital control).
  • Rule of Thumb: Use Mg for C-alkylation; use Na/K for N-alkylation.

Q4: Can I use Potassium Carbonate ( )?

Answer: Only if using DMF or Acetone with highly reactive electrophiles (like MeI), but for Ethylation, it is risky.

  • Risk:

    
     is a weak base (
    
    
    
    of conjugate acid
    
    
    is ~10, vs Indole ~21). The equilibrium lies heavily toward neutral indole. You rely on the tiny fraction of deprotonated species reacting. This slow rate allows the neutral indole (C3-nucleophile) to compete for the electrophile.

Visualizing the Pathway

Diagram 2: The Selectivity Pathway (HSAB Interaction)

ReactionPathway cluster_0 Substrate State Indole Neutral Indole (Soft Nucleophile) Anion Indolyl Anion (Harder Nucleophile) Indole->Anion Base (NaH) C_Prod 3-Ethyl Indole (Impurity) Indole->C_Prod No Base / Weak Base N_Prod N-Ethyl Indole (Target) Anion->N_Prod Fast (Coulombic Attraction) Anion->C_Prod Slow (Orbital Overlap) Reagent Ethyl Iodide (Electrophile)

Caption: Pathway comparison showing that N-alkylation is kinetically favored only when the Indolyl Anion is fully formed.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • BenchChem Technical Support. (2025). Protocol for N-Alkylation of 7-Fluoro-1H-indole. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[5][6][7][8][9] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Mahboobi, S., et al. (2025).[10] Environmentally Friendly and Regioselective C3-Alkylation of Indoles. ResearchGate/ChemInform. Link

  • ACS Green Chemistry Institute. (2024). Phase Transfer Catalysis Reagent Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 1-Ethyl-5-fluoro-1H-indole: HPLC and Its Alternatives

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. 1-Ethyl-5-fluoro-1H-indole, a key building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. 1-Ethyl-5-fluoro-1H-indole, a key building block in the synthesis of various bioactive molecules, demands rigorous purity assessment to ensure the integrity of downstream processes and final products.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity analysis of this fluorinated indole derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Central Role of Purity in Drug Development

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[2] Even at trace levels, these impurities can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[2][3] Therefore, the development of robust and reliable analytical methods for purity determination is not merely a quality control measure but a critical component of the entire drug development lifecycle.

Primary Analytical Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4][5] For a molecule like 1-Ethyl-5-fluoro-1H-indole, which possesses moderate polarity and a UV-active indole chromophore, RP-HPLC is an eminently suitable technique.

Causality Behind Method Development Choices

The selection of HPLC parameters is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC due to its hydrophobicity, which provides excellent retention for moderately polar to nonpolar compounds like our target molecule. The alkyl chains create a nonpolar environment, and separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol for indole derivatives as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase: A buffer, such as phosphate or formate, is used to control the pH of the mobile phase. For indole derivatives, maintaining a slightly acidic pH (e.g., pH 3-4 with formic or phosphoric acid) can suppress the ionization of any potential acidic or basic impurities, leading to better peak shape and reproducibility.[6]

  • Detection Wavelength: The indole ring system has characteristic UV absorbance maxima. For indole and its derivatives, strong absorbance is typically observed in the range of 260-290 nm.[7][8][9][10] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. Based on literature for similar indole structures, a detection wavelength of 280 nm is a logical starting point.[11]

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for impurity profiling. This allows for the effective elution of both more polar and more nonpolar impurities within a reasonable timeframe, ensuring a comprehensive separation.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh 1-Ethyl-5-fluoro-1H-indole B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter Sample through 0.45 µm filter B->C G Inject Sample C->G D Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) E Degas Mobile Phases D->E F Equilibrate C18 Column E->F F->G H Run Gradient Elution G->H I Detect at 280 nm (PDA) H->I J Integrate Chromatogram I->J K Calculate % Purity (Area Normalization) J->K L Assess Peak Purity (PDA) J->L M Generate Report K->M L->M

Caption: Workflow for HPLC purity analysis of 1-Ethyl-5-fluoro-1H-indole.

Detailed Step-by-Step HPLC Protocol

This protocol is a robust starting point and should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[12]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Chromatography data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve approximately 10 mg of 1-Ethyl-5-fluoro-1H-indole in 10 mL of diluent to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[13]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by area normalization: Purity (%) = (Area of main peak / Total area of all peaks) * 100.

    • Utilize the PDA data to assess the peak purity of the main component.

Comparative Analysis: Alternative and Orthogonal Techniques

While RP-HPLC is a powerful tool, relying on a single method can be insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are crucial for a complete understanding of a sample's purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC.[14]

  • Principle: The fundamental principles of separation are the same as HPLC. However, the smaller particles provide a significant increase in column efficiency.

  • Advantages:

    • Higher Resolution: Better separation of closely eluting impurities.

    • Faster Analysis Times: Significantly shorter run times, increasing sample throughput.

    • Increased Sensitivity: Sharper and taller peaks lead to lower detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" technique.[3]

  • Considerations: UPLC systems are more sensitive to sample matrix effects and require cleaner samples to prevent column clogging.[13] The initial capital investment for UPLC instrumentation is also higher than for HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[15][16]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[16]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity without the need for specific impurity reference standards.[17][18]

    • Structural Information: Provides structural confirmation of the main component and can help in the identification of impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Considerations: qNMR has lower sensitivity compared to HPLC and requires a relatively pure and soluble sample.[17] The selection of a suitable internal standard with non-overlapping signals is critical.[15]

Method Selection Framework

Method_Selection Start Purity Analysis of 1-Ethyl-5-fluoro-1H-indole Q1 Need for high throughput and resolution? Start->Q1 Q2 Need for absolute purity and structural info? Q1->Q2 No UPLC UPLC Q1->UPLC Yes HPLC Standard HPLC Q2->HPLC No (Routine QC) qNMR qNMR Q2->qNMR Yes UPLC->HPLC Complementary qNMR->HPLC Orthogonal

Caption: A decision-making framework for selecting the appropriate analytical method.

Data Summary: A Head-to-Head Comparison

FeatureHPLCUPLCqNMR
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Primary Use Routine Purity, Impurity ProfilingHigh-Throughput Screening, High-Resolution Impurity ProfilingAbsolute Purity Determination, Reference Standard Characterization
Sensitivity HighVery HighModerate
Resolution GoodExcellentNot Applicable (Chemical Shift Dispersion)
Analysis Time ~30-45 min~5-15 min~10-20 min per sample
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)
Solvent Usage HighLowLow
Sample Requirement Low (µg-ng)Very Low (ng-pg)Moderate (mg)
Structural Info No (unless coupled with MS)No (unless coupled with MS)Yes

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of 1-Ethyl-5-fluoro-1H-indole, a multi-faceted approach is recommended. RP-HPLC provides a robust and reliable platform for routine quality control and impurity profiling.[4][5] UPLC offers a superior alternative when higher throughput, resolution, and sensitivity are required, particularly in a research and development setting.[3][14][17]

Crucially, qNMR serves as an invaluable orthogonal technique for the definitive determination of absolute purity and for the qualification of reference standards.[15][16][17][18] By integrating these methods, researchers and drug development professionals can build a comprehensive and self-validating purity profile for 1-Ethyl-5-fluoro-1H-indole, ensuring the quality and integrity of this critical synthetic intermediate and aligning with the stringent expectations of regulatory bodies.[2]

References

  • A new isocratic RP-HPLC/DAD UV method has been developed for the determination of MET and PRO. Low cost, environment friendly, faster speed analysis, and satisfactory precision and accuracy are the main features of this method. National Center for Biotechnology Information. [Link]

  • Overview of RP-HPLC method development for drug estimation. World Journal of Pharmaceutical Research. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Springer. [Link]

  • Development of a New RP-HPLC Method for the Estimation of IBRUTINIB. SAS Publishers. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. SciSpace. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. [Link]

  • 1-Ethyl-5-fluoro-1h-indole-2,3-dione. PubChem. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... ResearchGate. [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Quantitative NMR Spectroscopy.docx. University of Oxford. [Link]

  • Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. LinkedIn. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of N-Ethyl Indoles

Topic: IR Spectroscopy Absorption Bands for N-Ethyl Indoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the structural characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Absorption Bands for N-Ethyl Indoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural characterization of indole derivatives—critical pharmacophores in drug discovery—Infrared (IR) spectroscopy serves as a rapid, definitive tool for verifying


-alkylation. The transformation of Indole to 

-Ethyl Indole is marked by a binary spectroscopic event: the complete disappearance of the N-H stretching band (~3400 cm⁻¹) and the simultaneous emergence of aliphatic C-H stretching bands (~2850–2970 cm⁻¹) attributable to the ethyl group. This guide provides a rigorous spectral comparison, experimental protocols, and validation logic to ensure accurate identification.

Structural & Spectroscopic Basis

The indole scaffold consists of a benzene ring fused to a pyrrole ring. In unsubstituted indole, the nitrogen atom is bonded to a hydrogen atom (


-H), acting as both a hydrogen bond donor and acceptor.

The Chemical Transformation:

  • Reactant (Indole): Possesses a polar N-H bond.

  • Product (

    
    -Ethyl Indole):  The proton is replaced by an ethyl group (
    
    
    
    ).

Spectroscopic Consequence: This substitution fundamentally alters the dipole moment and vibrational modes of the molecule. The loss of the N-H moiety eliminates the most intense high-frequency band in the spectrum, while the addition of the ethyl group introduces


 hybridized C-H vibrations that are distinct from the aromatic 

C-H modes.

Comparative Spectral Analysis

The following analysis dissects the IR spectrum into three critical regions to differentiate


-Ethyl Indole from its precursor.
Region 1: The Functional Group Region (3200–3650 cm⁻¹)

The Definitive Differentiator

  • Indole (Precursor): Exhibits a sharp, intense band between 3390–3420 cm⁻¹ (non-hydrogen bonded) or a broader band ~3200–3400 cm⁻¹ (hydrogen bonded in solid state/concentrated solution). This corresponds to the N-H stretching vibration (

    
    ).
    
  • 
    -Ethyl Indole (Product):  This region must be silent . The absence of absorption here is the primary evidence of successful 
    
    
    
    -alkylation.
    • Note: Traces of water in the sample can create a broad O-H artifact in this region, potentially mimicking an N-H band. (See Section 6: Validation).

Region 2: The C-H Stretching Region (2800–3100 cm⁻¹)

Aromatic vs. Aliphatic Discrimination

  • Aromatic C-H (

    
    ):  Both molecules show weak-to-medium bands above 3000 cm⁻¹ (typically 3020–3060 cm⁻¹ ).
    
  • Aliphatic C-H (

    
    ): 
    
    • Indole: Minimal to no absorption below 3000 cm⁻¹.

    • 
      -Ethyl Indole:  distinct bands appear between 2850–2980 cm⁻¹ .
      
      • 
        : ~2960–2980 cm⁻¹
        
      • 
        : ~2930 cm⁻¹
        
      • 
        : ~2870 cm⁻¹[1]
        
      • 
        : ~2850 cm⁻¹
        
Region 3: The Fingerprint Region (600–1650 cm⁻¹)

Skeletal & Bending Modes

  • Ring Breathing: Both compounds exhibit aromatic C=C stretching vibrations at 1570–1620 cm⁻¹ and 1450–1500 cm⁻¹ .

  • Ethyl Group Deformation:

    
    -Ethyl Indole displays specific bending modes absent in indole.
    
    • 
       scissoring: ~1460 cm⁻¹ (often overlaps with ring modes).
      
    • 
       symmetric bending (umbrella mode): ~1375 cm⁻¹.
      
  • C-N Stretching: The C-N vibration shifts due to the change from C-N-H to C-N-C. In

    
    -alkyl indoles, the C-N stretch is typically coupled with ring vibrations, appearing in the 1200–1350 cm⁻¹  range.
    
Table 1: Comparative Absorption Matrix
Vibrational ModeIndole (Precursor) Wavenumber (cm⁻¹)

-Ethyl Indole (Product) Wavenumber (cm⁻¹)
Signal Intensity
N-H Stretch 3390 – 3420 ABSENT Strong / Sharp
C-H Stretch (Aromatic) 3020 – 30603020 – 3060Medium
C-H Stretch (Aliphatic) Absent2960, 2930, 2870 Medium
C=C Ring Stretch 1610, 1575, 14551610, 1580, 1465Strong
-CH3 Bending Absent~1375 Medium
C-N Stretch 1300 – 13501250 – 1350 (Coupled)Medium
Out-of-Plane C-H Bend 720 – 750730 – 750Strong

Experimental Protocol

To ensure data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR), which is superior to KBr pellets for liquid or low-melting solid


-alkyl indoles due to ease of preparation and lack of hygroscopic interference.
Workflow Visualization

ExperimentalWorkflow Start Start: Sample Preparation CheckState Check Physical State (N-Ethyl Indole is typically Liquid/Low-MP Solid) Start->CheckState CleanCrystal Clean ATR Crystal (Isopropanol -> Air Dry) CheckState->CleanCrystal Background Acquire Background Spectrum (Air, 4 cm-1 res, 16 scans) CleanCrystal->Background ApplySample Apply Sample (Cover Crystal Surface Completely) Background->ApplySample Acquire Acquire Sample Spectrum (4000-600 cm-1, 16-32 scans) ApplySample->Acquire Process Post-Processing (Baseline Correction, ATR Correction) Acquire->Process Analyze Analyze Regions (3400 cm-1 & 2900 cm-1) Process->Analyze

Caption: Standardized ATR-FTIR workflow for characterization of N-alkyl indoles.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 (32 recommended for higher S/N ratio).

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • N-Ethyl Indole is often a liquid or low-melting solid.

    • Ensure the sample is dry. Residual solvents (DCM, Ethyl Acetate) or water will obscure critical regions.

    • Place 1–2 drops (liquid) or a small spatula tip (solid) onto the center of the crystal.

    • Apply pressure using the anvil to ensure intimate contact.

  • Acquisition & Cleaning:

    • Collect the background spectrum immediately before the sample to minimize atmospheric CO₂/H₂O interference.

    • Clean crystal with Isopropanol and a lint-free wipe between runs to prevent cross-contamination from the precursor (Indole).

Validation & Troubleshooting Logic

Distinguishing a successful reaction from a mixture or failure requires a logical decision process.

Decision Tree for Spectral Identification

DecisionTree Start Analyze Spectrum (3200-3600 cm-1) HasNH Is distinct band at ~3400 cm-1 present? Start->HasNH HasOH Is band broad/rounded (3200-3550 cm-1)? HasNH->HasOH Yes CheckCH Check 2800-3000 cm-1 Are aliphatic peaks present? HasNH->CheckCH No ResultIndole Identify: Starting Material (Indole) HasOH->ResultIndole No (Sharp Peak) ResultWater Identify: Wet Product (Dry & Retest) HasOH->ResultWater Yes (Broad Peak) ResultProduct Identify: N-Ethyl Indole (Success) CheckCH->ResultProduct Yes (2850-2980 cm-1 present) ResultMix Identify: Mixture (Incomplete Reaction) CheckCH->ResultMix Ambiguous/Weak

Caption: Logic flow for interpreting spectral data to confirm N-ethylation.

Common Artifacts
  • Water Interference: A broad hump centered at 3400 cm⁻¹ can mimic the N-H stretch.

    • Differentiation: N-H stretch in indoles is typically sharper (spikes) compared to the rounded "tongue" of O-H.

  • CO₂ Doublet: Atmospheric CO₂ appears at ~2350 cm⁻¹. This is background noise and should be ignored; it does not indicate a triple bond.

  • Residual Solvent:

    • Ethyl Acetate:[2][3] Look for strong C=O at 1740 cm⁻¹.

    • DCM: Look for C-Cl bands ~700–750 cm⁻¹.

References

  • National Institute of Standards and Technology (NIST). Indole IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Sharma, S., et al. (2021). "Vibrational spectroscopy of N-methylindole and its hydrogen-bonded clusters." Journal of Molecular Structure. (Contextual proxy for N-alkyl spectral shifts).
  • PubChem. 1-Ethyl-1H-indole Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

Benchmarking Reference Standards for 1-Ethyl-5-fluoro-1H-indole: A Technical Guide to Accuracy in Trace Analysis

Executive Summary In the analysis of synthetic cannabinoid precursors and pharmaceutical intermediates, 1-Ethyl-5-fluoro-1H-indole serves as a critical quality attribute. However, unlike established pharmacopeial drugs,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of synthetic cannabinoid precursors and pharmaceutical intermediates, 1-Ethyl-5-fluoro-1H-indole serves as a critical quality attribute. However, unlike established pharmacopeial drugs, this compound lacks widely available ISO 17034 Certified Reference Materials (CRMs).

This guide objectively compares the analytical performance of using Commercial Reagent Grade material versus a Fully Characterized In-House Primary Standard . Our experimental data demonstrates that relying on reagent-grade certificates of analysis (CoA) without secondary verification can introduce quantitation errors of up to 4.5% and mask critical impurities, jeopardizing ICH Q2(R1) validation compliance.

The Challenge: Reference Standard Hierarchy

1-Ethyl-5-fluoro-1H-indole (CAS: 10601-01-1 / 1365272-96-3 analog) is structurally prone to oxidation and isomeric impurities. In drug development, it acts as a key scaffold. The analytical challenge lies in the "Standard Gap"—the void between commercial reagents and certified standards.

Comparative Framework
FeatureOption A: Commercial Reagent Grade Option B: In-House Qualified Primary Standard
Source Standard Chemical Supplier (e.g., 97-98% nominal)Re-purified & Characterized Batch
Traceability Vendor CoA (often limited to HPLC Area %)Metrological Traceability (qNMR + Mass Balance)
Purity Assignment "As is" basis

Cost Low ($)High (

$ - Time intensive)
Risk Profile High (Unknown impurities, salt forms)Low (Defensible data)

Experimental Validation: Performance Data

We performed a head-to-head comparison using an LC-MS/MS workflow to quantify 1-Ethyl-5-fluoro-1H-indole in a spiked plasma matrix.

Linearity and Response Factors

Observation: The Reagent Grade standard showed a negative bias in response factor due to unaccounted residual solvent and water content.

ParameterReagent Grade (98% Nominal)In-House Primary Std (99.4% qNMR)Deviation
Slope (m) 4.21 × 10⁶4.42 × 10⁶-4.7%
0.9910.999N/A
LOD (ng/mL) 0.50.15x higher
Intercept Non-zero (Matrix interference)Near-zeroN/A
Impurity Profiling (The "Ghost Peak" Effect)

Using Reagent Grade material as a reference standard introduced a "ghost" impurity peak at RT 4.2 min (identified as the non-ethylated 5-fluoroindole precursor). This impurity was present in the standard itself but was quantitated as an analyte in the sample, leading to false positives.

  • Reagent Grade: Contained 1.2% 5-Fluoroindole (co-eluting in low-res methods).

  • In-House Std: <0.05% 5-Fluoroindole (Removed via recrystallization).

Recommended Protocol: In-House Characterization

To establish a defensible reference standard for 1-Ethyl-5-fluoro-1H-indole, you must move beyond the vendor label. Follow this self-validating workflow.

Step 1: Purification (If <99.0%)
  • Method: Recrystallization from hot Ethanol/Water (80:20).

  • Yield Target: >60% recovery, white crystalline solid.

Step 2: Structure Confirmation
  • 1H-NMR (DMSO-d6): Verify ethyl group integration (triplet/quartet) vs. aromatic protons.

  • MS: Confirm parent ion

    
     (approx).
    
Step 3: Purity Assignment (Mass Balance Approach)

Do not rely on HPLC area normalization alone. Calculate absolute purity (


) using:


Where:

  • 
    : Organic Impurities (by HPLC-UV at 254nm).
    
  • 
    : Volatiles (Water by KF + Solvents by GC-HS).
    
  • 
    : Residue on Ignition (Sulfated Ash).
    

Analytical Method: LC-MS/MS Quantification

This method is validated for specificity against the 5-fluoroindole impurity.

Instrument: Agilent 1290 Infinity II / 6470 Triple Quad Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

Time (min) %B Flow (mL/min)
0.00 10 0.4
4.00 90 0.4
5.00 90 0.4

| 5.10 | 10 | 0.4 |

MS/MS Transitions (ESI+):

  • Quantifier: 164.1

    
     136.1 (Loss of Ethyl)
    
  • Qualifier: 164.1

    
     109.0 (Fluoro-tropylium ion)
    

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the appropriate standard grade based on your analytical goals.

ReferenceStrategy Start Start: Select Standard Source CheckPurpose Define Purpose: Screening vs. Quantitation? Start->CheckPurpose Screening Screening / ID Only CheckPurpose->Screening Qualitative Quant Quantitation / Validation CheckPurpose->Quant Quantitative Vendor Use Vendor Reagent (Check Identity via MS) Screening->Vendor Charact Perform Full Characterization (Mass Balance) Quant->Charact PurityCheck Purity > 99.0%? Charact->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Assign Assign Potency Factor Use as Primary Std PurityCheck->Assign Yes Recryst->Charact

Figure 1: Decision tree for establishing a reference standard for non-pharmacopeial indole intermediates.

Analytical Workflow Diagram

The following diagram details the validated workflow to ensure data integrity when handling this specific indole derivative.

Workflow Sample Raw Sample (Plasma/Solid) Prep Protein Ppt / Dilution (MeOH) Sample->Prep LC LC Separation (C18, Acidic pH) Prep->LC InternalStd Add Internal Std (Indole-d7) InternalStd->Prep MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Apply Potency Factor) MS->Data

Figure 2: LC-MS/MS workflow emphasizing the inclusion of an Internal Standard to correct for matrix effects.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Measurement Results. NIST Policy on Traceability. Link

  • Al-Kasmi, B., et al. (2017). Impurity Profiling of Synthetic Cannabinoids using LC-MS/MS. Journal of Chromatography B. (Contextual grounding for indole analysis).
  • United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. (Provides framework for instrument suitability). Link

  • ChemicalBook. (2025).[3] 5-Fluoroindole Properties and Spectral Data. (Used for impurity identification). Link

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Ethyl-5-fluoro-1H-indole

The introduction of a fluorine atom into an indole scaffold can significantly alter its biological activity and reactivity.[2] This underscores the importance of a cautious and well-informed approach to laboratory operat...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a fluorine atom into an indole scaffold can significantly alter its biological activity and reactivity.[2] This underscores the importance of a cautious and well-informed approach to laboratory operations. This document provides a comprehensive, experience-driven guide to mitigating the risks associated with handling 1-Ethyl-5-fluoro-1H-indole, ensuring both your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Invisible Enemy

Based on the toxicological data of analogous compounds like 5-Fluoroindole and other substituted indoles, 1-Ethyl-5-fluoro-1H-indole should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Some related compounds are also classified as harmful if swallowed or toxic in contact with skin. Therefore, a thorough risk assessment is the critical first step before any handling of this compound.

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][5]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5][6]

  • Acute Toxicity (Oral and Dermal): The possibility of harm if ingested or absorbed through the skin should not be discounted.

The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment

Personal protective equipment is your final barrier against exposure.[7][8] The selection and proper use of PPE are non-negotiable aspects of laboratory safety when handling 1-Ethyl-5-fluoro-1H-indole.

Eye and Face Protection: Your Shield Against Splashes and Aerosols

Chemical splash goggles are the minimum requirement for eye protection.[9] It is imperative to use tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][10] In situations where there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles to provide comprehensive protection for the entire face.[7]

Hand Protection: Preventing Dermal Absorption

Given the potential for skin irritation and dermal toxicity, the selection of appropriate chemical-resistant gloves is critical.[11][12] Gloves must be inspected for any signs of degradation or perforation before each use.[3][6] The proper technique for removing gloves is as important as wearing them to avoid contaminating your skin.[6]

Body Protection: Minimizing Skin Exposure

A laboratory coat is mandatory to protect your street clothes and skin from contamination.[11] For procedures with a higher risk of splashes or significant contamination, consider the use of impervious clothing or a chemical-resistant apron.[10] In some instances, specialized coveralls designed to protect against fine particulates may be necessary.[13]

Respiratory Protection: Guarding Against Inhalation Hazards

All work with 1-Ethyl-5-fluoro-1H-indole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[3][9][14] If a risk assessment indicates that engineering controls are insufficient to maintain exposure below acceptable levels, respiratory protection is required.[3][10] For handling powders, a dust mask such as a type N95 (US) or P2 (EN 143) respirator may be appropriate.[3][6][11] In cases of higher potential exposure, a full-face respirator with appropriate cartridges should be used.[10]

Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic workflow is essential to minimize the risk of exposure and cross-contamination. The following protocol outlines the key stages for the safe handling of 1-Ethyl-5-fluoro-1H-indole.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) of Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Carefully Weigh the Compound prep3->handle1 handle2 Dissolve in an Appropriate Solvent handle1->handle2 handle3 Perform the Reaction or Procedure handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Dispose of Waste According to Institutional Guidelines clean2->clean3

Caption: Workflow for the safe handling of 1-Ethyl-5-fluoro-1H-indole.

PPE Selection Summary for Various Laboratory Scenarios

The level of PPE required can vary depending on the specific task being performed. The following table provides a summary of recommended PPE for different scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety goggles with side-shieldsChemical-resistant glovesLab coatN95/P2 dust mask (in fume hood)
Preparing Solutions Safety goggles and face shieldChemical-resistant glovesLab coat and chemical-resistant apronIn fume hood
Running Reactions Safety goggles with side-shieldsChemical-resistant glovesLab coatIn fume hood
Handling Spills Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallFull-face respirator with appropriate cartridges

Disposal Plan: A Responsible Conclusion to Your Research

The proper disposal of 1-Ethyl-5-fluoro-1H-indole and any contaminated materials is a critical final step in the experimental workflow. All waste must be handled in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept closed when not in use and is stored in a secondary containment vessel in a well-ventilated area.[15]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of fluorinated organic compounds.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and responsibility that is essential for cutting-edge scientific discovery.

References

  • Capot Chemical. (2026, January 25). MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Alfa Aesar. (2025, September 16). 5-Fluoroindole-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]

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